ethyl 1-{[3-(ethoxycarbonyl)-5-methoxy-1-benzofuran-2-yl]methyl}-4-phenylpiperidine-4-carboxylate
Overview
Description
Ethyl 1-{[3-(ethoxycarbonyl)-5-methoxy-1-benzofuran-2-yl]methyl}-4-phenylpiperidine-4-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and are widely studied in pharmaceutical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{[3-(ethoxycarbonyl)-5-methoxy-1-benzofuran-2-yl]methyl}-4-phenylpiperidine-4-carboxylate typically involves multi-step reactions:
Formation of Benzofuran Core: : The initial step involves the preparation of the benzofuran core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Functionalization: : The methoxy and ethoxycarbonyl groups are introduced through etherification and esterification reactions, respectively.
Coupling: : The benzofuran core is then coupled with a piperidine derivative under specific conditions, often involving catalytic agents.
Final Product Formation: : The final step involves the esterification reaction to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may use a scaled-up version of the laboratory synthesis methods, with optimizations for yield and purity. It may involve automated reaction systems, continuous flow reactors, and stringent purification protocols.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often facilitated by agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can convert the carbonyl groups to alcohols, using reducing agents like lithium aluminium hydride.
Substitution: : Substitution reactions can occur at various functional groups, facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: : Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as amines, electrophiles like alkyl halides.
Major Products
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols.
Substitution: : Formation of derivatives with modified functional groups.
Scientific Research Applications
Ethyl 1-{[3-(ethoxycarbonyl)-5-methoxy-1-benzofuran-2-yl]methyl}-4-phenylpiperidine-4-carboxylate has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its interaction with biological systems, particularly in enzyme inhibition assays.
Industry: : Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for this compound largely depends on its interaction with molecular targets:
Molecular Targets: : It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: : The pathways could involve inhibition or activation of biochemical processes, which can lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: : Similar compounds like 2-methylbenzofuran share structural similarities and biological activities.
Piperidine Derivatives: : Compounds such as 4-phenylpiperidine-4-carboxylate have comparable chemical properties.
Uniqueness
Ethyl 1-{[3-(ethoxycarbonyl)-5-methoxy-1-benzofuran-2-yl]methyl}-4-phenylpiperidine-4-carboxylate is unique due to its specific combination of benzofuran and piperidine structures, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
ethyl 1-[(3-ethoxycarbonyl-5-methoxy-1-benzofuran-2-yl)methyl]-4-phenylpiperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO6/c1-4-32-25(29)24-21-17-20(31-3)11-12-22(21)34-23(24)18-28-15-13-27(14-16-28,26(30)33-5-2)19-9-7-6-8-10-19/h6-12,17H,4-5,13-16,18H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGLVYQBDDZDRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)CN3CCC(CC3)(C4=CC=CC=C4)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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